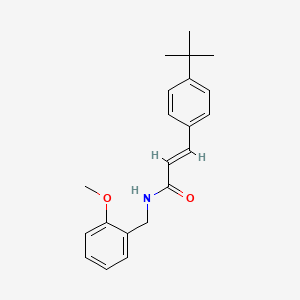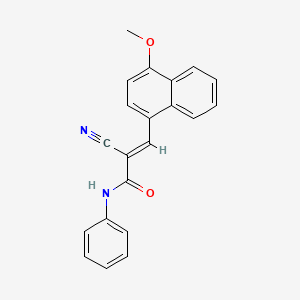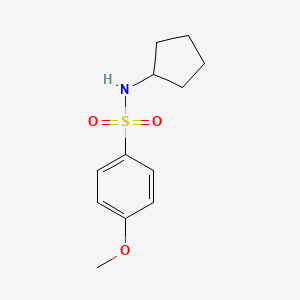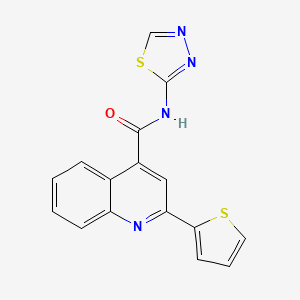![molecular formula C14H12ClN3O B5854776 2-(4-chlorophenyl)-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5854776.png)
2-(4-chlorophenyl)-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorophenyl)-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7-ol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a pyrazolopyrimidine derivative that has been synthesized through various methods.
作用機序
The mechanism of action of 2-(4-chlorophenyl)-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7-ol involves the inhibition of various enzymes, including COX-2 and PDE-5. COX-2 is an enzyme that is involved in the production of prostaglandins, which are inflammatory mediators. Inhibition of COX-2 can lead to a reduction in inflammation. PDE-5 is an enzyme that is involved in the degradation of cyclic guanosine monophosphate (cGMP), which is involved in smooth muscle relaxation. Inhibition of PDE-5 can lead to increased levels of cGMP, resulting in smooth muscle relaxation.
Biochemical and Physiological Effects
2-(4-chlorophenyl)-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7-ol has been shown to have various biochemical and physiological effects. It has been found to reduce inflammation and tumor growth in preclinical studies. Additionally, it has been shown to inhibit the replication of certain viruses, including HIV and HCV. This compound has also been found to have vasodilatory effects, which can lead to decreased blood pressure.
実験室実験の利点と制限
One of the advantages of using 2-(4-chlorophenyl)-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7-ol in lab experiments is its potential therapeutic applications. This compound has shown promising results in preclinical studies for its anti-inflammatory, antitumor, and antiviral properties. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound in humans.
将来の方向性
There are several future directions for the research of 2-(4-chlorophenyl)-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7-ol. One of the future directions is the development of this compound as a potential therapeutic agent for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further studies are needed to determine the potential of this compound as an antitumor and antiviral agent. Another future direction is the optimization of the synthesis method of this compound to improve its yield and purity.
合成法
The synthesis of 2-(4-chlorophenyl)-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7-ol can be achieved through various methods. One of the commonly used methods is a one-pot synthesis method. This method involves the reaction of 4-chloroaniline with ethyl acetoacetate and ammonium acetate to form 2-(4-chlorophenyl)-5-ethyl-4,6-dimethylpyrazolo[1,5-a]pyrimidine. The product is then treated with sodium hydroxide to obtain 2-(4-chlorophenyl)-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7-ol.
科学的研究の応用
2-(4-chlorophenyl)-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7-ol has shown potential therapeutic applications in scientific research. It has been studied for its anti-inflammatory, antitumor, and antiviral properties. This compound has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and phosphodiesterase-5 (PDE-5), which are involved in inflammation and tumor growth. Additionally, it has been found to inhibit the replication of certain viruses, including human immunodeficiency virus (HIV) and hepatitis C virus (HCV).
特性
IUPAC Name |
2-(4-chlorophenyl)-5,6-dimethyl-1H-pyrazolo[1,5-a]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O/c1-8-9(2)16-13-7-12(17-18(13)14(8)19)10-3-5-11(15)6-4-10/h3-7,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSAUJMIZMWETBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2C=C(NN2C1=O)C3=CC=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-5,6-dimethyl-1H-pyrazolo[1,5-a]pyrimidin-7-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(1-cyclohexen-1-yl)ethyl]-2-methyl-1,3-benzothiazole-6-carboxamide](/img/structure/B5854696.png)



![2-[(4-chlorophenyl)thio]-N-(2-propyl-2H-tetrazol-5-yl)acetamide](/img/structure/B5854719.png)
![3-[(2,3-dimethylphenyl)amino]-1-(4-nitrophenyl)-1-propanone](/img/structure/B5854735.png)
![17-[(2,3-dimethoxybenzylidene)amino]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5854738.png)


![1-isopropyl-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5854754.png)

![ethyl 4-{[(4H-1,2,4-triazol-3-ylthio)acetyl]amino}benzoate](/img/structure/B5854765.png)
![N~3~-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-beta-alaninamide](/img/structure/B5854769.png)
![N-(2-furylmethyl)-2-[(4-methyl-2-oxo-2H-chromen-6-yl)oxy]acetamide](/img/structure/B5854792.png)